molecular formula C12H15N3O2 B2372862 (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol CAS No. 315700-07-3

(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol

Cat. No.: B2372862
CAS No.: 315700-07-3
M. Wt: 233.271
InChI Key: KXQWTSVJSNJURJ-NTUHNPAUSA-N
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Description

(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol is a complex organic compound featuring a benzo[d]oxazole moiety linked to a hydrazono group, which is further connected to a dimethylpropan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol typically involves the condensation of benzo[d]oxazole-2-carbohydrazide with 2,2-dimethylpropan-1-ol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazono linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The benzo[d]oxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The benzo[d]oxazole moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The hydrazono group may also play a role in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a benzo[d]oxazole ring and a hydrazono group, which imparts distinct chemical and biological properties not found in similar compounds

Properties

IUPAC Name

(3E)-3-(1,3-benzoxazol-2-ylhydrazinylidene)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,8-16)7-13-15-11-14-9-5-3-4-6-10(9)17-11/h3-7,16H,8H2,1-2H3,(H,14,15)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQWTSVJSNJURJ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C=NNC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)/C=N/NC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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